4-Pyridinealdoxime

Descripción general

Descripción

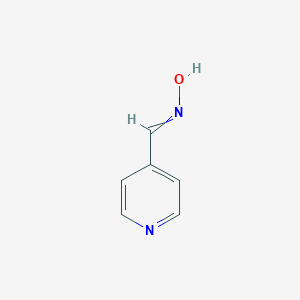

Pyridine-4-aldoxime is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an aldoxime functional group (-CH=NOH) attached to the fourth position of the pyridine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pyridine-4-aldoxime can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium .

Industrial Production Methods: Industrial production of pyridine-4-aldoxime often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are utilized to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Pyridine-4-aldoxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyridine-4-carboxylic acid.

Reduction: Reduction of the aldoxime group can yield pyridine-4-methylamine.

Substitution: The aldoxime group can participate in nucleophilic substitution reactions to form quaternary ammonium salts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Alkyl halides and other electrophiles are employed in substitution reactions.

Major Products:

Oxidation: Pyridine-4-carboxylic acid.

Reduction: Pyridine-4-methylamine.

Substitution: Quaternary ammonium salts.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Pyridinealdoxime is primarily recognized for its role as a therapeutic agent, particularly in the treatment of organophosphate poisoning. It acts as an antidote by reactivating acetylcholinesterase (AChE), an enzyme inhibited by organophosphates. The mechanism involves the aldoxime group interacting with the phosphorylated enzyme, cleaving the phosphate-ester bond and restoring enzyme activity .

Key Studies:

- A study highlighted a novel hybrid compound combining 7-methoxytacrine with this compound, which demonstrated efficacy in protecting and reactivating AChE inhibited by organophosphates .

Organic Synthesis

In organic synthesis, this compound serves as an intermediate in the preparation of various heterocyclic compounds. It is involved in nucleophilic substitution reactions and can be transformed into other useful derivatives through oxidation and reduction processes.

Chemical Reactions:

- Oxidation: Converts to pyridine-4-carboxylic acid.

- Reduction: Yields pyridine-4-methanol.

- Substitution: Forms quaternary ammonium salts.

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their potential applications in catalysis and materials science.

Antimicrobial Properties

Recent research has explored the antimicrobial properties of this compound derivatives. A set of new quaternary ammonium compounds based on this aldoxime was synthesized and tested for antibacterial and antifungal activities. The results indicated varying degrees of effectiveness against different microbial strains, suggesting potential applications in disinfectants and antiseptics .

Antimicrobial Activity Findings:

- Compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- The effectiveness was comparable to established disinfectants such as benzalkonium salts .

Industrial Applications

In industrial contexts, this compound is utilized in the production of disinfectants and surfactants. Its ability to act as a biocide makes it valuable in formulations aimed at controlling microbial growth in various environments.

Mecanismo De Acción

The mechanism of action of pyridine-4-aldoxime involves its interaction with specific molecular targets. For instance, in the context of organophosphate poisoning, pyridine-4-aldoxime reactivates acetylcholinesterase by cleaving the phosphate-ester bond formed between the organophosphate and the enzyme. This reactivation allows the enzyme to resume its normal function of breaking down acetylcholine, thereby alleviating the toxic effects of the organophosphate .

Comparación Con Compuestos Similares

Pyridine-3-aldoxime: Similar structure but with the aldoxime group at the third position.

Nicotinamide: Contains an amide group instead of an aldoxime group.

Isonicotinamide: Similar to nicotinamide but with the amide group at the fourth position.

Uniqueness: Pyridine-4-aldoxime is unique due to its specific positioning of the aldoxime group, which imparts distinct chemical reactivity and biological activity. Its ability to form quaternary ammonium salts and its role as an antidote for organophosphate poisoning highlight its versatility and importance in various applications .

Actividad Biológica

4-Pyridinealdoxime (4-PA) is a compound that has garnered attention due to its biological activity, particularly as a reactivator of acetylcholinesterase (AChE) inhibited by organophosphates and nerve agents. This article explores its synthesis, biological interactions, and efficacy based on diverse research findings.

This compound is a member of the pyridine aldoxime family, which are compounds characterized by the presence of an aldoxime functional group attached to a pyridine ring. These compounds have been studied for their potential therapeutic roles, especially in counteracting the effects of neurotoxic agents.

The primary mechanism by which 4-PA exerts its biological effects is through reactivation of AChE. When AChE is inhibited by organophosphates, it leads to an accumulation of acetylcholine at synapses, causing overstimulation of muscles and glands. 4-PA acts by displacing the organophosphate from the active site of AChE, restoring its function.

3.1 Antimicrobial Properties

Research has demonstrated that 4-PA exhibits antimicrobial activity against various bacterial strains. A study evaluating pyridinium-4-aldoxime salts showed that compounds derived from 4-PA had significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Minimum Inhibitory Concentrations (MIC) of Pyridinium-4-Aldoxime Salts

| Compound | MIC (μg/mL) against G+ Bacteria | MIC (μg/mL) against G- Bacteria |

|---|---|---|

| 4-PA | 16 | >100 |

| Benzalkonium B12 | 8 | 32 |

3.2 Reactivation of Acetylcholinesterase

The reactivation potency of 4-PA has been compared with other oximes. In studies involving guinea pigs exposed to nerve agents, 4-PA demonstrated significant reactivation capabilities, although it showed variability based on the specific agent used .

Table 2: Reactivation Potency of this compound Compared to Other Oximes

Case Study 1: Nerve Agent Exposure

In a controlled study, guinea pigs were administered nerve agents followed by treatment with various oximes including 4-PA. The results indicated that while not as effective as pralidoxime, 4-PA still provided significant protection against lethal doses of certain nerve agents .

Case Study 2: Antimicrobial Efficacy

A recent evaluation involved testing the effectiveness of several pyridine derivatives, including 4-PA, on isolated rat hearts to assess their biological activity related to perfusion pressure. The findings suggested that while some derivatives had adverse effects on heart function, 4-PA maintained stable perfusion pressure under test conditions .

5. Cytotoxicity Assessment

Cytotoxicity studies are crucial for determining the safety profile of any therapeutic agent. The cytotoxic potential of various pyridinium salts derived from 4-PA was assessed using different cell lines, revealing varying degrees of cytotoxicity with IC50 values ranging from low (3.5 μmol/L for certain derivatives) to high (>1000 μmol/L for others) .

Table 3: Cytotoxicity Profile of Pyridinium-4-Aldoxime Salts

| Compound | IC50 (μmol/L) ± SEM |

|---|---|

| Compound A | 16 ± 2 |

| Compound B | >1000 |

| Benzalkonium B12 | 29 ± 3 |

6. Conclusion and Future Directions

The biological activity of this compound underscores its potential as both an antidote for nerve agent poisoning and an antimicrobial agent. Future research should focus on optimizing its efficacy and minimizing cytotoxic effects through structural modifications and exploring combination therapies with other agents.

Propiedades

Número CAS |

696-54-8 |

|---|---|

Fórmula molecular |

C6H6N2O |

Peso molecular |

122.12 g/mol |

Nombre IUPAC |

(NZ)-N-(pyridin-4-ylmethylidene)hydroxylamine |

InChI |

InChI=1S/C6H6N2O/c9-8-5-6-1-3-7-4-2-6/h1-5,9H/b8-5- |

Clave InChI |

OFYLBLSSPQTTHT-YVMONPNESA-N |

SMILES |

C1=CN=CC=C1C=NO |

SMILES isomérico |

C1=CN=CC=C1/C=N\O |

SMILES canónico |

C1=CN=CC=C1C=NO |

Pictogramas |

Irritant |

Sinónimos |

Isonicotinaldehyde Oxime; 4-Pyridinaldoxime; 4-Pyridinecarboxaldehyde Oxime; NSC 63847; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.